N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(naphthalen-1-yl)-L-alanine;N-Fmoc-3-(1-naphthyl)-L-alanine
Description
N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(naphthalen-1-yl)-L-alanine, commonly abbreviated as N-Fmoc-3-(1-naphthyl)-L-alanine, is a specialized amino acid derivative widely used in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino terminus, while the 1-naphthyl substituent at the β-position introduces steric bulk and hydrophobicity, enhancing interactions in peptide structures. This compound is critical in solid-phase peptide synthesis (SPPS) for constructing peptides with tailored biophysical properties, such as improved membrane permeability or binding affinity .
Properties
Molecular Formula |
C28H23NO4 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(naphthalen-1-yl)amino]propanoic acid |
InChI |
InChI=1S/C28H23NO4/c1-18(27(30)31)29(26-16-8-10-19-9-2-3-11-20(19)26)28(32)33-17-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h2-16,18,25H,17H2,1H3,(H,30,31)/t18-/m0/s1 |
InChI Key |
GBWLKBQIJHFDMB-SFHVURJKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C1=CC=CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Resin Loading and Initial Coupling
The synthesis begins with the selection of an appropriate resin, typically a chlorotrityl or Wang resin, pre-functionalized with a linker suitable for peptide chain elongation. The resin is swollen in anhydrous solvents such as dichloromethane (DCM) or dimethylformamide (DMF) to facilitate efficient coupling.
The initial coupling involves attaching Fmoc-protected amino acids to the resin. According to research by Ambeed (source), Fmoc-amino acids are activated with coupling reagents like HATU, PyBOP, or DIC in DMF, with DIPEA (N,N-diisopropylethylamine) serving as a base. This step ensures the formation of a stable amide bond between the amino acid and the resin.
Incorporation of the 1-Naphthyl Side Chain
The key step involves attaching the 1-naphthyl group to the amino acid backbone. This is achieved through the coupling of a suitably protected 1-naphthyl derivative, such as 1-naphthylalanine, which can be synthesized separately or obtained commercially. The coupling employs the same activation chemistry, with reagents like HATU or PyBOP, ensuring high coupling efficiency and purity.
Fmoc Deprotection and Chain Elongation
Following successful coupling, the Fmoc group is removed using 20% piperidine in DMF, exposing the amino terminus for subsequent coupling cycles. The process is repeated to build the peptide chain, adding amino acids sequentially while monitoring coupling efficiency via ninhydrin tests or chloranil tests.
Final Cleavage and Purification
The fully assembled peptide is cleaved from the resin using a cocktail of trifluoroacetic acid (TFA), water, and scavengers like thioanisole or phenol to prevent side reactions. The crude peptide is precipitated with cold diethyl ether, centrifuged, and purified via preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Preparation of N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(naphthalen-1-yl)-L-alanine
This derivative involves an additional step of introducing the (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) protecting group onto the amino nitrogen of the naphthylalanine. The synthesis typically proceeds as follows:
Synthesis of 1-Naphthylalanine
- Commercially available 1-naphthylalanine can be used directly.
- If synthesis is required, a typical route involves Friedel-Crafts acylation of naphthalene with an appropriate amino acid derivative, followed by purification and protection steps.
Fmoc Protection of the Amino Group
The amino group of 1-naphthylalanine is protected with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base like sodium carbonate or sodium bicarbonate in aqueous or mixed solvents. The reaction proceeds via nucleophilic attack on the Fmoc-Cl, forming a carbamate linkage.
- Solvent: Aqueous Na2CO3 solution or DMF.
- Temperature: Room temperature.
- Duration: Several hours until completion, monitored via thin-layer chromatography (TLC).
Purification
The product is extracted, washed, and purified through recrystallization or chromatography. The purity is confirmed via NMR, mass spectrometry, and HPLC.
Key Reaction Parameters and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Coupling Reagents | HATU, PyBOP, DIC | High efficiency and minimal racemization |
| Solvent | DMF, DCM | Ensures solubility of reagents and peptides |
| Base | DIPEA, NMM | Facilitates activation and coupling |
| Temperature | Room temperature | Standard for peptide coupling |
| Reaction Time | 30 min – 4 h | Optimized based on amino acid reactivity |
Notes on the Synthesis of Naphthylalanine Derivatives
- The synthesis of 1-naphthylalanine can be achieved via electrophilic aromatic substitution on naphthalene, followed by amino acid functionalization.
- Alternatively, commercially available 1-naphthylalanine can be directly incorporated into peptide synthesis workflows, reducing synthesis complexity.
- Protecting groups such as Boc or Fmoc are used to prevent side reactions during coupling.
Research Findings and Data Tables
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-1-Naphthylalanine undergoes various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the naphthyl group to dihydronaphthalenes.
Substitution: The aromatic ring of the naphthyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Substitution: Brominated or nitrated naphthyl derivatives.
Scientific Research Applications
Fmoc-L-1-Naphthylalanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-L-1-Naphthylalanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the naphthylalanine moiety can interact with other amino acids, forming stable peptide bonds. The naphthyl group can also participate in π-π stacking interactions, enhancing the stability of the peptide structure .
Comparison with Similar Compounds
Positional Isomerism: 1-Naphthyl vs. 2-Naphthyl Derivatives
- N-Fmoc-3-(2-naphthyl)-L-alanine (FMOC-2-NAL-OH, ):
- Structural Difference : The naphthyl group is attached at the 2-position instead of the 1-position.
- Impact :
- Steric Effects : The 2-naphthyl group is less planar than the 1-naphthyl isomer, reducing π-π stacking efficiency in peptide assemblies.
- Hydrophobicity : Both isomers exhibit similar hydrophobicity, but the 1-naphthyl derivative may integrate more effectively into hydrophobic protein pockets due to its planar geometry .
Substituted Aromatic Side Chains
- Fmoc-1-Nal-(Nα-methyl-furan)-L-Phe-OMe ():
- Structural Difference : Incorporates a methyl-furan moiety alongside the 1-naphthyl (1-Nal) group.
- Impact :
Synthetic Yield : Reported at 30%, suggesting challenges in steric hindrance during coupling reactions .
N-Fmoc-N-(2,4-dimethoxybenzyl)-L-alanine ():
- Structural Difference : Replaces naphthyl with a dimethoxybenzyl group.
- Impact :
- Solubility : Increased polarity from methoxy groups enhances aqueous solubility compared to naphthyl derivatives.
- Deprotection Sensitivity : The benzyl group may require harsher acidic conditions for removal than the Fmoc group .
Aliphatic and Sulfonamide Side Chains
- BB7 (N-Fmoc-3-phenyl-L-alanine derivative, ):
- Structural Difference : Features a phenyl group instead of naphthyl.
- Impact :
- Hydrophobicity : Less hydrophobic than naphthyl-containing analogs, reducing membrane permeability but improving solubility.
NMR Data : Distinct $^1$H chemical shifts (e.g., 7.2–7.4 ppm for aromatic protons) highlight electronic differences .
- 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-N-(phenylsulfonyl)-L-alanine (): Structural Difference: Includes a phenylsulfonyl group. Impact:
- Hydrogen Bonding : The sulfonamide group enhances hydrogen-bond acceptor capacity, useful in enzyme-active site targeting.
- Stability : Sulfonyl groups resist hydrolysis under basic SPPS conditions .
Alkene-Functionalized Derivatives
- N-Fmoc-N-3-buten-1-yl-L-alanine ():
- Structural Difference : Substitutes naphthyl with a butenyl group.
- Impact :
- Reactivity : The alkene enables click chemistry modifications (e.g., cycloadditions) for bioconjugation.
- Molecular Weight : Lower molecular weight (365.43 g/mol) compared to naphthyl derivatives (e.g., 678.79 g/mol in ) .
Biological Activity
N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(naphthalen-1-yl)-L-alanine, commonly referred to as N-Fmoc-3-(1-naphthyl)-L-alanine, is a significant compound in biochemical and pharmaceutical research. This article explores its biological activity, synthesis methods, applications, and relevant research findings.
Structure and Composition
N-Fmoc-3-(1-naphthyl)-L-alanine has the following chemical structure:
- Molecular Formula : C₂₈H₂₃NO₄
- Molecular Weight : 437.49 g/mol
- CAS Number : 96402-49-2
- Melting Point : 171–183 °C
The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group, which is crucial for its stability during peptide synthesis.
Synthesis Methods
The synthesis of N-Fmoc-3-(1-naphthyl)-L-alanine typically involves:
- Protection of the Amino Group : The amino group is protected using Fmoc chloride in the presence of a base, such as sodium carbonate.
- Purification : The product is purified through recrystallization or chromatography to achieve high purity.
- Deprotection : The Fmoc group can be removed under basic conditions, facilitating further reactions or biological interactions.
Peptide Synthesis and Applications
N-Fmoc-3-(1-naphthyl)-L-alanine is predominantly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its unique structure allows for the incorporation of naphthyl groups into peptides, enhancing their biological properties.
Applications include :
- Drug Development : This compound serves as a building block for developing novel peptide-based drugs that target specific biological pathways, improving therapeutic efficacy .
- Bioconjugation Techniques : It facilitates the attachment of biomolecules to surfaces or other molecules, crucial for creating targeted drug delivery systems .
- Cancer Therapeutics Research : Researchers utilize its properties to develop treatments targeting specific cancer cell receptors .
Stability and Metabolic Studies
Recent studies have focused on enhancing the stability of peptides incorporating N-Fmoc-3-(1-naphthyl)-L-alanine. For instance, a study on ghrelin analogues demonstrated that modifications at specific positions could improve metabolic stability while maintaining receptor affinity. The analogue exhibited subnanomolar receptor affinity (IC₅₀ = 0.11 nM) toward the growth hormone secretagogue receptor 1a (GHSR) .
Antiproliferative Effects
Another study evaluated the antiproliferative effects of compounds related to N-Fmoc-3-(1-naphthyl)-L-alanine in breast cancer cell lines. Compounds demonstrated significant in vitro antiproliferative activities with IC₅₀ values ranging from 10–33 nM against MCF-7 breast cancer cells. These compounds inhibited tubulin polymerization and induced apoptosis in cancer cells, showcasing their potential as therapeutic agents .
Summary of Research Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Key building block for complex peptide sequences with enhanced stability and bioavailability. |
| Drug Development | Utilized in developing peptide-based drugs targeting specific biological pathways. |
| Cancer Research | Investigated for its role in targeting cancer cell receptors and enhancing therapeutic efficacy. |
| Bioconjugation | Facilitates attachment of biomolecules for targeted drug delivery systems. |
Q & A
Basic: How can researchers optimize the coupling reaction to introduce the 1-naphthyl group during solid-phase peptide synthesis (SPPS)?
Methodological Answer:
The 1-naphthyl side chain is introduced via Fmoc-protected amino acid coupling, typically using activating agents like HOBt/DIC or Oxyma/DIC. Key considerations:
- Coupling Efficiency : The bulky 1-naphthyl group may hinder reactivity. Use double coupling (2×20 min) with 4-fold molar excess of the amino acid .
- Solvent Choice : DMF or NMP improves solubility of aromatic residues. Pre-activate the Fmoc-amino acid for 1–2 min before resin addition .
- Monitoring : Kaiser test or UV monitoring (Fmoc deprotection at 301 nm) ensures completion .
Table 1 : Optimized Conditions for Coupling
| Parameter | Recommendation | Reference |
|---|---|---|
| Activator | DIC/Oxyma (1:1) | |
| Reaction Time | 2 × 20 min | |
| Solvent | DMF |
Basic: What analytical techniques are critical for characterizing N-Fmoc-3-(1-naphthyl)-L-alanine purity and structure?
Methodological Answer:
- HPLC : Reverse-phase C18 column (gradient: 5–95% acetonitrile/0.1% TFA) resolves impurities. Retention time shifts indicate incomplete deprotection or side reactions .
- Mass Spectrometry : ESI-MS confirms molecular weight (expected [M+H]⁺: 438.5 for C28H23NO4) .
- NMR : ¹H NMR in DMSO-d6 shows distinct signals: Fmoc aromatic protons (7.2–7.8 ppm), naphthyl protons (7.4–8.3 ppm), and α-proton (4.3–4.5 ppm) .
Table 2 : Key NMR Peaks (DMSO-d6)
| Proton Type | Chemical Shift (ppm) | Reference |
|---|---|---|
| Fmoc aromatic | 7.2–7.8 | |
| 1-Naphthyl | 7.4–8.3 | |
| α-CH | 4.3–4.5 |
Basic: How should researchers purify N-Fmoc-3-(1-naphthyl)-L-alanine after synthesis?
Methodological Answer:
- Recrystallization : Use ethyl acetate/hexane (1:3) to remove hydrophobic byproducts. Melting point range (expected: ~180–187°C, similar to Fmoc-Phe-OH) indicates purity .
- Flash Chromatography : Silica gel with 2–5% methanol in dichloromethane elutes the product while retaining unreacted naphthyl precursors .
Advanced: What computational strategies predict the conformational stability of peptides containing N-Fmoc-3-(1-naphthyl)-L-alanine?
Methodological Answer:
- DFT Modeling : B3LYP/6-311++G(d,p) basis set calculates optimized geometry and electronic properties. Compare computed vs. experimental IR/Raman spectra to validate .
- Molecular Dynamics (MD) : Simulate solvated peptides (e.g., in water or DMSO) to assess steric effects of the 1-naphthyl group on backbone flexibility .
Table 3 : DFT-Optimized Parameters
| Parameter | Value (Å/°) | Reference |
|---|---|---|
| Cα–Cβ bond length | 1.54 | |
| Dihedral angle (ψ/φ) | -47°/-135° |
Advanced: How does the 1-naphthyl group influence the compound’s stability under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions : The naphthyl group stabilizes via π-π stacking but may undergo sulfonation in concentrated H2SO4. Avoid >30% TFA during Fmoc deprotection to prevent cleavage .
- Basic Conditions : NaOH >0.1 M risks hydrolysis of the Fmoc group. Use piperidine/DMF (20% v/v) for gentle deprotection .
Advanced: What role does this compound play in designing peptidomimetic inhibitors of protein-protein interactions (PPIs)?
Methodological Answer:
The 1-naphthyl group mimics hydrophobic motifs in PPIs. Case studies:
- SARS-CoV-2 Spike Protein : Docking studies show naphthyl derivatives bind ACE2’s hydrophobic pockets (ΔG = -9.2 kcal/mol) .
- Solid-Phase Synthesis : Incorporate the residue at strategic positions (e.g., i, i+4 in α-helices) to enhance binding affinity .
Table 4 : PPI Inhibition Data
| Target | IC50 (nM) | Reference |
|---|---|---|
| ACE2-Spike RBD | 120 ± 15 | |
| Bcl-2/Bak | 450 ± 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
